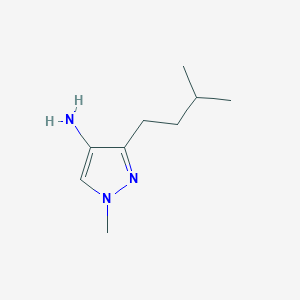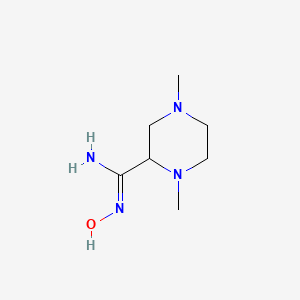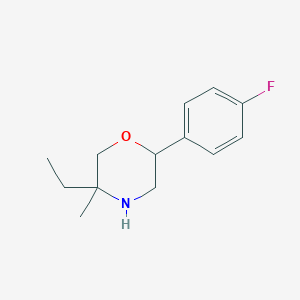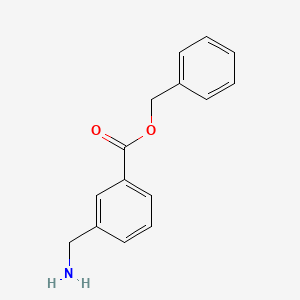
Benzyl 3-(aminomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(aminomethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to the 3-position of the benzoate ring, with an aminomethyl group at the same position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(aminomethyl)benzoate typically involves a multi-step process. One common method includes the alkylation of a benzoate derivative followed by esterification and further alkylation . The reaction conditions are generally mild, and the process is designed to achieve high yields with simple operations.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions . This method utilizes organoboron reagents and palladium catalysts to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(aminomethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxyl groups.
Reduction: Reduction reactions can convert nitro groups to amines, which can further react to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions are typically controlled to ensure the desired transformation with minimal side reactions.
Major Products Formed
The major products formed from these reactions include benzylic alcohols, benzylic halides, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzyl 3-(aminomethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(aminomethyl)benzoate involves its interaction with specific molecular targets. For instance, in the context of local anesthetics, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzyl 3-(aminomethyl)benzoate include:
- Benzyl benzoate
- Benzyl 4-(aminomethyl)benzoate
- Benzyl 2-(aminomethyl)benzoate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups allow for targeted interactions in various applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
benzyl 3-(aminomethyl)benzoate |
InChI |
InChI=1S/C15H15NO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2 |
Clave InChI |
BYBCIJRHVGNOPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


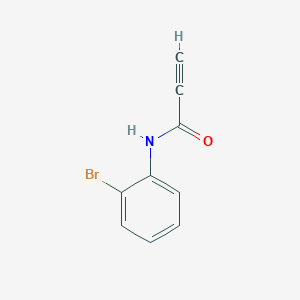
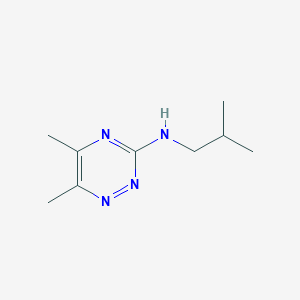
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13318183.png)
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B13318186.png)
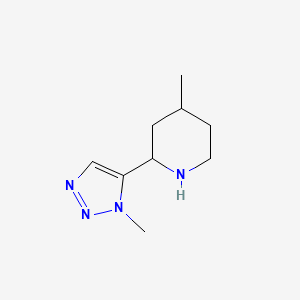
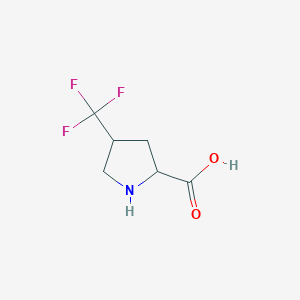
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
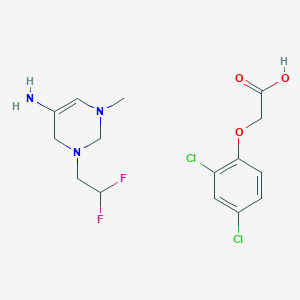
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
